2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
Brand Name:
Vulcanchem
CAS No.:
70380-52-8
VCID:
VC20883015
InChI:
InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
SMILES:
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Molecular Formula:
C11H12BrCl2N3O2
Molecular Weight:
369.04 g/mol
2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
CAS No.: 70380-52-8
Cat. No.: VC20883015
Molecular Formula: C11H12BrCl2N3O2
Molecular Weight: 369.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70380-52-8 |
|---|---|
| Molecular Formula | C11H12BrCl2N3O2 |
| Molecular Weight | 369.04 g/mol |
| IUPAC Name | methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H |
| Standard InChI Key | YLRMJCGZUFXWLD-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
| Canonical SMILES | COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator